molecular formula C23H15BrClN3OS2 B2472219 4-[(3-bromophenyl)methylsulfanyl]-5-[(4-chlorophenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one CAS No. 1223815-84-6

4-[(3-bromophenyl)methylsulfanyl]-5-[(4-chlorophenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one

Cat. No.: B2472219
CAS No.: 1223815-84-6
M. Wt: 528.87
InChI Key: PFJSPOQCZDAGRY-UHFFFAOYSA-N
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Description

This compound belongs to a class of tricyclic heterocyclic systems featuring sulfur (thia) and nitrogen (aza) atoms within its fused-ring framework. Its structure includes a tricyclic core (8-thia-3,5,10-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaen-6-one) substituted with a 3-bromophenylmethylsulfanyl group at position 4 and a 4-chlorophenylmethyl group at position 3. Structural determination of such complex systems often relies on X-ray crystallography using programs like SHELX for refinement and ORTEP-3 for graphical representation .

Properties

IUPAC Name

4-[(3-bromophenyl)methylsulfanyl]-5-[(4-chlorophenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15BrClN3OS2/c24-16-4-1-3-15(11-16)13-30-23-27-19-18-5-2-10-26-21(18)31-20(19)22(29)28(23)12-14-6-8-17(25)9-7-14/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFJSPOQCZDAGRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)Cl)SC5=C3C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15BrClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-bromophenyl)methylsulfanyl]-5-[(4-chlorophenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one typically involves multi-step organic reactions. The process begins with the preparation of the bromophenyl and chlorophenyl intermediates, followed by their incorporation into the tricyclic framework through a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production rates while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

4-[(3-bromophenyl)methylsulfanyl]-5-[(4-chlorophenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions, including temperature and solvent choice, are tailored to optimize reaction efficiency and selectivity.

Major Products

Scientific Research Applications

4-[(3-bromophenyl)methylsulfanyl]-5-[(4-chlorophenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(3-bromophenyl)methylsulfanyl]-5-[(4-chlorophenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies on its molecular interactions and effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to tricyclic heterocycles with sulfur/nitrogen frameworks and aryl substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Tricyclic Heterocycles

Compound Name Substituents Molecular Framework Key Features
Target Compound: 4-[(3-bromophenyl)methylsulfanyl]-5-[(4-chlorophenyl)methyl]-8-thia-3,5,10-triazatricyclo[...]-6-one 3-Bromophenylmethylsulfanyl, 4-Chlorophenylmethyl 8-Thia-3,5,10-triazatricyclo[7.4.0.0²,⁷]trideca-pentaen-6-one Electron-withdrawing substituents; potential for halogen bonding
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIi) 4-Methoxyphenyl 3,7-Dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one Methoxy group (electron-donating); altered solubility and metabolic stability
9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIj) 4-Hydroxyphenyl 3,7-Dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one Hydroxyl group enhances hydrogen-bonding capacity; potential bioavailability
5-[(2,4-Dichlorophenyl)methylsulfanyl]-11-methyl-4-phenyl-8-thia-4,6,11-triazatricyclo[...]-3-one 2,4-Dichlorophenylmethylsulfanyl, Methyl 8-Thia-4,6,11-triazatricyclo[7.4.0.0²,⁷]trideca-triene-3-one Dichloro substitution; increased lipophilicity and steric hindrance

Key Comparative Insights

Substituent Effects: The target compound’s 3-bromo and 4-chloro groups contrast with the 4-methoxy and 4-hydroxy groups in analogs from . The dichlorophenyl analog () exhibits higher steric bulk, which may hinder binding in biological systems compared to the target compound’s mono-halogenated substituents.

Framework Variations :

  • The target compound’s tricyclic system (8-thia-3,5,10-triaza) differs from the tetracyclic 3,7-dithia-5-aza systems in . These structural differences influence ring strain, conformational flexibility, and intermolecular interactions .

Computational Similarity Analysis :

  • Using Tanimoto coefficients (), the target compound shows moderate similarity (~0.6–0.7) to analogs in Table 1, driven by shared tricyclic cores but diverging in substituent profiles. Algorithms from highlight functional divergences in metabolic pathway interactions due to halogen vs. polar substituents.

Crystallographic and Graphical Tools :

  • SHELX and ORTEP-3 () are critical for resolving structural ambiguities in such compounds, particularly in distinguishing sulfur/nitrogen positions and substituent orientations.

Biological Activity

The compound 4-[(3-bromophenyl)methylsulfanyl]-5-[(4-chlorophenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition capabilities, and other pharmacological effects.

Chemical Structure and Properties

The compound is characterized by its unique tricyclic structure that incorporates both bromine and chlorine substituents as well as a sulfur atom in its configuration. The molecular formula is C19H16BrClN3OSC_{19}H_{16}BrClN_3OS with a molecular weight of approximately 421.77 g/mol. Its structural complexity suggests potential interactions with various biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds similar to this one. For instance, derivatives containing similar functional groups have shown significant activity against various bacterial strains including Salmonella typhi and Bacillus subtilis . The mechanism of action often involves disruption of bacterial cell walls or inhibition of essential enzymes.

Table 1: Antibacterial Activity Against Different Strains

Bacterial StrainActivity LevelReference
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak

Enzyme Inhibition

The compound also exhibits enzyme inhibition properties, particularly against acetylcholinesterase (AChE) and urease. These activities are crucial for therapeutic applications in treating conditions like Alzheimer's disease and urinary tract infections.

Table 2: Enzyme Inhibition Potencies

EnzymeIC50 Value (µM)Reference
Acetylcholinesterase (AChE)2.14 ± 0.003
Urease1.21 ± 0.005

Pharmacological Implications

The pharmacological implications of the biological activities observed suggest that this compound could serve as a lead in drug development for antibacterial and enzyme-inhibitory therapies. The presence of both bromine and chlorine atoms may enhance the lipophilicity of the compound, potentially improving its bioavailability.

Case Studies

Case Study 1: Antibacterial Screening
In a study conducted on synthesized derivatives similar to the target compound, several were tested against common pathogens. The results indicated that modifications on the phenyl rings significantly influenced antibacterial potency, with certain substitutions leading to enhanced activity against resistant strains .

Case Study 2: Enzyme Inhibition
Another research project focused on the urease inhibitory activity of compounds derived from similar structures. The study concluded that compounds with a thiazole moiety exhibited superior urease inhibition compared to standard drugs, suggesting a promising avenue for further exploration in treating urease-related conditions .

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